Phenol, 4-[4-(2-aminoethyl)phenoxy]-, hydrochloride
Description
Phenol, 4-[4-(2-aminoethyl)phenoxy]-, hydrochloride (CAS: 788824-64-6) is a synthetic organic compound featuring two phenolic rings connected via an ether (phenoxy) linkage. The parent phenol group at the 4-position is substituted with a phenoxy moiety, which itself is substituted at its para-position with a 2-aminoethyl (-CH₂CH₂NH₂) group. The compound exists as a hydrochloride salt, enhancing its water solubility and stability for pharmaceutical or biochemical applications.
Properties
CAS No. |
5221-18-1 |
|---|---|
Molecular Formula |
C14H16ClNO2 |
Molecular Weight |
265.73 g/mol |
IUPAC Name |
4-[4-(2-aminoethyl)phenoxy]phenol;hydrochloride |
InChI |
InChI=1S/C14H15NO2.ClH/c15-10-9-11-1-5-13(6-2-11)17-14-7-3-12(16)4-8-14;/h1-8,16H,9-10,15H2;1H |
InChI Key |
SNVKFUURWTVSJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCN)OC2=CC=C(C=C2)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Route from 4-(2-Hydroxyethyl)-2,6-di-tert-butylphenol
- Step 1: Heating 4-(2-hydroxyethyl)-2,6-di-tert-butylphenol with hydrobromic acid at 120-130°C. This reaction involves simultaneous removal of water and tert-butyl bromide, yielding 4-(2-bromoethyl)phenol as an intermediate.
- Step 2: The crude 4-(2-bromoethyl)phenol is dissolved in methanol and treated with ammonia at 10-15°C to form tyramine hydrobromide.
- Step 3: The hydrobromide salt is then treated with an alkaline solution to isolate 4-(2-aminoethyl)phenol (tyramine).
This method is efficient, providing a high yield of tyramine without the need for isolation or purification of the intermediate bromo compound, thereby simplifying the process and improving overall yield.
| Step | Reactants/Conditions | Product/Outcome | Notes |
|---|---|---|---|
| 1 | 4-(2-hydroxyethyl)-2,6-di-tert-butylphenol + HBr, 120-130°C | 4-(2-bromoethyl)phenol | Removal of water and tert-butyl bromide |
| 2 | 4-(2-bromoethyl)phenol + NH₃ in methanol, 10-15°C | Tyramine hydrobromide | Formation of ammonium salt |
| 3 | Tyramine hydrobromide + alkaline solution | 4-(2-aminoethyl)phenol (tyramine) | Isolation of free amine |
Derivatization to Phenol, 4-[4-(2-aminoethyl)phenoxy]-, Hydrochloride
The target compound is a hydrochloride salt of a phenol derivative bearing a 4-(2-aminoethyl)phenoxy substituent. Preparation involves the following general steps:
Reaction with 4-Chlorobenzoyl Chloride and Ester Formation
- Tyramine or its hydrochloride salt is reacted with 4-chlorobenzoyl chloride in the presence of a base such as sodium bicarbonate, potassium bicarbonate, or pyridine.
- This reaction occurs in an organic solvent system, often involving esters of 2-bromo or 2-chloro-isobutyric acid as additional organic components.
- The mixture is heated to reflux (100-110°C) for 0.5 to 5 hours to form an intermediate amide or ester derivative.
- Subsequent treatment with sodium or potassium hydroxide and a high boiling hydroxylic solvent (e.g., octanol isomers) facilitates conversion to the desired ester intermediate.
- The product is purified by aqueous washing to remove salts.
Hydrochloride Salt Formation
- The free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid under controlled pH and temperature conditions.
- The salt is isolated by filtration and drying.
This process is described in patent EP0582441A1 and involves careful control of reaction conditions and solvent systems to maximize yield and purity.
| Step | Reactants/Conditions | Product/Outcome | Notes |
|---|---|---|---|
| 1 | Tyramine hydrochloride + 4-chlorobenzoyl chloride + base + solvent | Intermediate amide/ester derivative | Reflux 1-3 hours |
| 2 | Addition of NaOH + high boiling hydroxylic solvent (octanol) | Conversion to ester intermediate | Reflux 0.5-3.5 hours |
| 3 | Aqueous washing | Removal of salts | Purification step |
| 4 | Treatment with HCl | Formation of hydrochloride salt | Isolation by filtration |
Alternative Synthetic Considerations and Related Preparations
Synthesis of Related Phenoxy Compounds
Preparation of 2-(4-((4-chlorophenyl)(hydroxy)methyl)phenoxy)-2-methylpropanoic Acid
- This related metabolite of fenofibrate is synthesized by reduction of fenofibric acid or hydrolysis of its ester, demonstrating mild alkaline hydrolysis and sodium borohydride reduction as effective methods for related phenol derivatives.
Summary Table of Preparation Methods
Research Findings and Practical Notes
- The preparation of 4-(2-aminoethyl)phenol hydrochloride is a critical step, as it serves as the key intermediate for further derivatization.
- Using hydrobromic acid for bromination and subsequent amination with ammonia is an efficient route with high yield and fewer purification steps.
- The derivatization involving 4-chlorobenzoyl chloride requires careful control of molar equivalents, temperature, and solvent choice to optimize the yield of the desired amide/ester intermediate.
- Hydrochloride salt formation improves compound stability and solubility, facilitating isolation and handling.
- The use of high boiling hydroxylic solvents such as octanol is important for the esterification step to proceed efficiently.
- Purification by aqueous washing and phase separation is essential to remove inorganic salts and by-products.
This comprehensive analysis integrates patent and research literature to provide a detailed overview of the preparation methods for this compound. The methods emphasize efficient multi-step synthesis starting from accessible precursors, with practical considerations for scale-up and purification.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[4-(2-aminoethyl)phenoxy]-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminoethyl group can be reduced to form primary amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and other reduced derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
Phenol, 4-[4-(2-aminoethyl)phenoxy]-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenol, 4-[4-(2-aminoethyl)phenoxy]-, hydrochloride involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with various biomolecules, while the aminoethyl group can participate in ionic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
(1) Tyramine Hydrochloride (4-(2-Aminoethyl)phenol hydrochloride, CAS 60-19-5)
- Structure: A single phenol ring with a 2-aminoethyl group at the para-position.
- Key Differences: Lacks the phenoxy-linked second aromatic ring present in the target compound.
- Applications : Used as a neurotransmitter analog in biochemical assays .
- Pharmacological Data : Binds adrenergic receptors but lacks the extended structure required for nicotinic receptor antagonism .
(2) 4-[4-(2-Aminoethyl)-2-iodophenoxy]phenol Hydrochloride (CAS 788824-64-6)
- Structure: Similar to the target compound but includes an iodine atom at the 2-position of the second phenol ring.
- Key Differences: The iodine substituent increases molecular weight (MW: ~407 g/mol vs.
(3) 4-(3-(4-(3-(2-Aminoethyl)phenoxy)phenyl)-1,2,4-oxadiazol-5-yl)phenol Hydrochloride (15c)
(4) Methyl 4-(2-aminoethyl)benzoate Hydrochloride (CAS: N/A)
- Structure: Replaces the phenoxy linkage with a methyl ester group.
- Key Differences : The ester group reduces hydrogen-bonding capacity, impacting solubility and membrane permeability .
Functional Analogues
(1) AEBSF HCl (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride)
(2) Bisoprolol Impurities (e.g., 4-[[(2RS)-2-Hydroxy-3-(isopropylamino)propyl]oxy]benzaldehyde Hydrochloride)
- Structure: Contains a hydroxypropylamino side chain.
- Key Differences: The longer alkylamino chain and aldehyde group influence β1-adrenergic receptor selectivity and metabolic stability .
Data Table: Comparative Analysis
Research Findings and Key Differentiators
- Receptor Specificity: The target compound’s phenoxy bridge and aminoethyl group enable dual-ring interactions with receptors, unlike simpler analogs like tyramine .
- Synthetic Complexity: Synthesis involves coupling phenol derivatives (e.g., 4-(benzofuran-5-yl)phenol) with aminoethyl chlorides under reflux, yielding ~17–95% purity depending on substituents .
- Pharmacological Potential: Structural analogs in demonstrate subnanomolar affinity for α7 nicotinic receptors, suggesting the target compound could be optimized for neurological disorders .
Biological Activity
Phenol, 4-[4-(2-aminoethyl)phenoxy]-, hydrochloride is a chemical compound with significant biological activity attributed to its unique structural components. This article provides an in-depth analysis of its biological effects, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO·HCl
- Molecular Weight : Approximately 304.80 g/mol
- Solubility : The hydrochloride form enhances water solubility, making it suitable for various pharmaceutical applications.
The compound features a phenolic structure with an aminoethyl substituent, which is crucial for its biological interactions.
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Activity : The compound has been investigated for its antibacterial properties. Studies indicate that derivatives of similar phenolic compounds can exhibit significant antimicrobial effects against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
- Enzyme Interaction : The aminoethyl group allows the compound to form hydrogen bonds with biological molecules, potentially modulating the activity of enzymes and receptors. This mechanism is essential for its application in drug development and biochemical research.
- Cytotoxicity and Cancer Research : Preliminary studies suggest that phenolic compounds can inhibit the growth of cancer cells. For instance, related compounds have shown efficacy in inhibiting human lung adenocarcinoma cell growth .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Hydrogen Bonding : The aminoethyl group facilitates hydrogen bonding with various biomolecules, enhancing the compound's interaction with enzymes and receptors.
- Hydrophobic Interactions : The phenoxy group participates in hydrophobic interactions that can influence the conformational dynamics of target proteins, leading to altered enzyme activity or receptor signaling.
Case Studies and Research Findings
- Antibacterial Efficacy :
- Cancer Cell Inhibition :
- Enzyme Inhibition Studies :
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Phenol, 4-[4-(2-aminoethyl)phenoxy]-, hydrochloride, and how can reaction yields be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 4-chlorophenol derivatives with ethyl chloroacetate in dry acetone using potassium carbonate as a base can yield intermediates . Optimizing solvent polarity (e.g., acetone vs. DMF), temperature (80–100°C), and stoichiometric ratios (1:1.1 molar ratio of phenol to alkylating agent) improves yield. Monitoring via TLC (hexane:ethyl acetate, 3:1) ensures reaction completion . Purification involves ether extraction and sodium hydroxide washing to remove unreacted reagents .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies aromatic protons (δ 6.5–7.5 ppm) and ethylamine side chains (δ 2.8–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (173.64 g/mol for tyramine hydrochloride) with ≤0.5% deviation from theoretical values .
- Thin-Layer Chromatography (TLC) : Rf values in hexane:ethyl acetate (3:1) assess purity .
- Elemental Analysis : Validates C, H, N, and Cl content against calculated values .
Q. How can solubility and stability be enhanced for biological assays?
- Methodology : The hydrochloride salt form improves aqueous solubility. Stability studies under varying pH (4–9) and temperature (4°C vs. 25°C) are conducted using UV-Vis spectrophotometry (λmax ~275 nm for phenolic groups) to monitor degradation . Lyophilization is recommended for long-term storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology : Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time). Standardize protocols using:
- Positive Controls : Compare with known monoamine oxidase (MAO) inhibitors or adrenergic agonists .
- Dose-Response Curves : Use ≥6 concentrations (0.1–100 µM) to calculate EC50/IC50 values .
- Receptor Binding Assays : Radiolabeled ligands (e.g., ³H-tyramine) quantify affinity for catecholamine receptors .
Q. What strategies are effective for designing QSAR studies on derivatives of this compound?
- Methodology :
- Structural Modifications : Introduce substituents (e.g., halogens, methoxy groups) at the phenolic or ethylamine positions to assess electronic effects .
- Computational Modeling : Density Functional Theory (DFT) calculates frontier molecular orbitals to predict reactivity .
- Biological Testing : Correlate logP values (measured via HPLC) with membrane permeability in Caco-2 cell models .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Methodology :
- Knockout Models : Use MAO-A/B knockout mice to isolate tyramine-specific effects .
- Fluorescence Imaging : Tag the compound with FITC or Cy3 to track cellular uptake in real time .
- Metabolomics : LC-MS/MS identifies metabolites (e.g., 4-hydroxyphenylacetaldehyde) in plasma or tissue homogenates .
Data Contradiction Analysis
Q. How to address inconsistencies in spectral data (e.g., NMR shifts) across studies?
- Methodology :
- Solvent Effects : Confirm solvent (DMSO-d6 vs. CDCl3) and pH, which alter proton exchange rates .
- Dynamic Equilibria : Check for tautomerism (e.g., keto-enol) using variable-temperature NMR .
- Reference Standards : Cross-validate with PubChem or DSSTox datasets (DTXSID4068400) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
